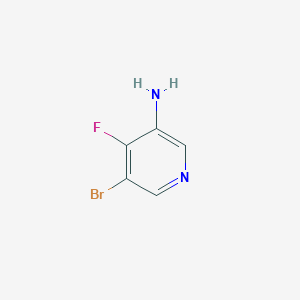

5-Bromo-4-fluoropyridin-3-amine

Description

Properties

IUPAC Name |

5-bromo-4-fluoropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXUSORPFLEXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

The synthesis of 5-Bromo-4-fluoropyridin-3-amine generally follows two principal strategies:

Among these, the most documented and efficient method is the selective bromination of 2-amino-4-fluoropyridine using N-bromosuccinimide (NBS) under mild conditions.

Bromination of 2-Amino-4-fluoropyridine Using N-Bromosuccinimide

This method involves the electrophilic bromination of 2-amino-4-fluoropyridine at the 5-position to yield this compound with excellent yield and selectivity.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-Amino-4-fluoropyridine (0.67 mol) dissolved in dry acetonitrile (700 mL) | Substrate preparation |

| 2 | N-Bromosuccinimide (0.69 mol) added portion-wise while cooling in an ice-water bath | Controlled bromination |

| 3 | Stirring at room temperature for 1 hour under inert atmosphere | Reaction completion |

| 4 | Removal of solvent under reduced pressure | Concentration of product |

| 5 | Washing residue with water (3 × 300 mL), re-dissolution in acetonitrile, and evaporation | Purification |

| 6 | Isolation of off-white solid product | This compound |

Yield: 97% (highly efficient)

This approach benefits from mild reaction conditions (ambient temperature, inert atmosphere) and uses NBS as a selective brominating agent, minimizing over-bromination or side reactions.

Industrial Scale Considerations

Industrial synthesis of this compound likely leverages the NBS bromination method due to its high yield and scalability. Continuous flow reactors may be employed to enhance reaction control, heat management, and reproducibility. Solvent recovery and inert atmosphere maintenance are critical for process safety and product purity.

Reaction Conditions and Mechanistic Insights

Reaction Conditions Summary

| Parameter | NBS Bromination Method | Oxidative Bromination Method |

|---|---|---|

| Solvent | Dry acetonitrile | Aqueous hydrobromic acid |

| Temperature | 0–25 °C (ice bath to room temp) | 110–120 °C (reflux) |

| Reaction time | 1 hour | 8 hours |

| Atmosphere | Inert (e.g., nitrogen) | Ambient |

| Yield | 97% | 58.3% |

| Purification | Evaporation, washing, recrystallization | Extraction, chromatography, recrystallization |

Mechanistic Notes

NBS Bromination: NBS acts as a source of electrophilic bromine (Br+), which selectively substitutes the 5-position on the pyridine ring due to electronic and steric factors. The amino group at C3 directs bromination, while the fluorine at C4 influences regioselectivity via its electron-withdrawing effect.

Oxidative Bromination: In the presence of hydrobromic acid and hydrogen peroxide, bromine is generated in situ, which then brominates the pyridine ring. The high temperature and acidic conditions facilitate electrophilic aromatic substitution but may lead to over-bromination or side reactions, explaining the lower yield.

Comparative Data Table of Preparation Methods

| Feature | NBS Bromination of 2-Amino-4-fluoropyridine | Oxidative Bromination of Pyridine Salt |

|---|---|---|

| Starting Material | 2-Amino-4-fluoropyridine | Pyridine hydrochloride salt |

| Brominating Agent | N-Bromosuccinimide | Hydrobromic acid + H2O2 |

| Solvent | Acetonitrile (anhydrous) | Water |

| Temperature | 0–25 °C | 110–120 °C |

| Reaction Time | 1 hour | 8 hours |

| Yield | 97% | 58.3% |

| Purification | Evaporation, washing, recrystallization | Extraction, chromatography, recrystallization |

| Scalability | High, suitable for industrial scale | Moderate, more complex handling |

| Selectivity | High | Moderate |

| Environmental Impact | Moderate (organic solvent use) | Higher (acidic, oxidative conditions) |

Summary and Professional Assessment

The preparation of this compound is best achieved through the selective bromination of 2-amino-4-fluoropyridine using N-bromosuccinimide in dry acetonitrile under inert atmosphere. This method provides superior yield (97%), mild reaction conditions, and high selectivity, making it the preferred route for both laboratory and industrial synthesis.

Alternative oxidative bromination methods involving pyridine salts and hydrobromic acid with hydrogen peroxide are less efficient and require harsher conditions, but demonstrate the versatility of bromination strategies in pyridine chemistry.

The choice of method depends on available starting materials, scale, and desired purity. The NBS bromination route is well-documented in patent literature and chemical databases, confirming its reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoropyridin-3-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki cross-coupling to form more complex pyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium fluoride can be used for substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Coupling Reactions: Palladium catalysts are commonly used in Suzuki cross-coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

5-Bromo-4-fluoropyridin-3-amine has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and anti-inflammatory agents.

Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interact with biological targets in plants.

Material Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. For example, in medicinal chemistry, it can inhibit specific kinases by binding to their active sites, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects and Structural Analogs

Substituents on the pyridine ring significantly influence reactivity, solubility, and biological activity. Key analogs and their properties are summarized below:

Key Observations :

- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances halogen bonding in biological targets (e.g., quorum-sensing disruption ), whereas chlorine may improve metabolic stability .

- Fluorine vs. Methoxy : Fluorine’s electronegativity reduces basicity of the amine group, while methoxy improves aqueous solubility but may hinder membrane permeability .

- Positional Isomerism : The 3-amine derivative likely has distinct hydrogen-bonding interactions compared to 2-amine analogs, affecting receptor binding (e.g., CRF1 antagonists ).

Physical and Chemical Properties

Limited direct data exist for this compound, but inferences can be made from analogs:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4-fluoropyridin-3-amine, and how can reaction efficiency be optimized?

- Methodological Answer :

- Palladium-Catalyzed Cross-Coupling : Utilize Suzuki-Miyaura coupling with boronic acids to introduce substituents at the bromine position. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to enhance yields .

- Direct Bromination/Amination : Sequential halogenation (e.g., NBS for bromination) followed by amination via Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos ligand) .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor by TLC .

Q. Which analytical techniques are most effective for characterizing this compound, and what key parameters should be monitored?

- Methodological Answer :

Q. What are the critical handling and storage protocols for maintaining the stability of this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent decomposition. Avoid exposure to moisture .

- Handling : Use gloveboxes for air-sensitive reactions. Quench residual reactivity with aqueous NaHCO₃ .

- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) to avoid hydrolysis. Vortex/heat to 37°C for full dissolution .

Advanced Research Questions

Q. How can researchers investigate the binding interactions of this compound with biological targets, and what methodological considerations are essential?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time binding kinetics (KD, kon/koff) .

- Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions. Validate with mutagenesis studies (e.g., alanine scanning) .

- Controls : Include negative controls (e.g., non-brominated analogs) to assess specificity .

Q. What strategies can address regioselectivity challenges in the synthesis of derivatives of this compound?

- Methodological Answer :

- Directing Groups : Install temporary groups (e.g., pyridine N-oxide) to steer bromination/fluorination to desired positions .

- Microwave-Assisted Synthesis : Reduce side reactions by shortening reaction times (e.g., 30 min at 150°C) .

- Competitive Experiments : Compare yields under varying conditions (e.g., solvent polarity, temperature) to identify optimal regioselectivity .

Q. How should contradictory data regarding the reactivity or biological activity of this compound be systematically analyzed?

- Methodological Answer :

- Triangulation : Cross-validate results using orthogonal methods (e.g., LC-MS vs. NMR for purity assessment) .

- Dose-Response Curves : Replicate assays across multiple concentrations to confirm activity trends .

- Meta-Analysis : Review literature on structurally similar compounds (e.g., 5-Bromo-4-methoxypyridin-3-amine) to identify consensus mechanisms .

Q. What experimental approaches are used to evaluate the electronic properties of this compound for materials science applications?

- Methodological Answer :

- Cyclic Voltammetry : Measure redox potentials (E1/2) in acetonitrile (0.1 M TBAPF₆) to assess electron-withdrawing effects of Br/F .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO/LUMO energies and charge distribution .

- UV-Vis Spectroscopy : Analyze absorbance spectra (λmax ~270 nm) to correlate electronic transitions with substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.